
9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one
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Overview
Description
9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one is a chemical compound known for its unique structure and properties It is a derivative of perimidine, a bicyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one typically involves the chlorination of a precursor compound. One common method includes the reaction of 2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and a suitable catalyst, the compound can undergo hydrolysis to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde derivative.
Scientific Research Applications
9-Chloro-2,2,4,5-tetramethyl-2,3-dihydro-6H-perimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored
Properties
CAS No. |
61735-69-1 |
---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
9-chloro-2,2,4,5-tetramethyl-1H-perimidin-6-one |
InChI |
InChI=1S/C15H15ClN2O/c1-7-8(2)14(19)9-5-6-10(16)13-11(9)12(7)17-15(3,4)18-13/h5-6,18H,1-4H3 |
InChI Key |
KYOSMUUAYBESES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C3C1=NC(NC3=C(C=C2)Cl)(C)C)C |
Origin of Product |
United States |
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